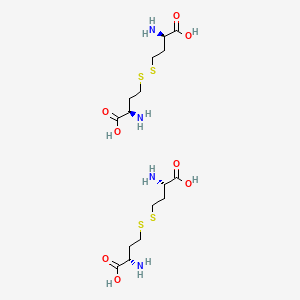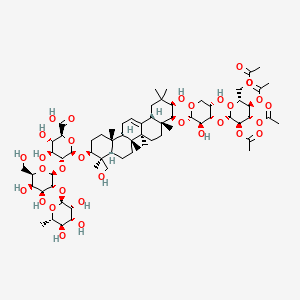
Soyasaponin Ac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Soyasaponin Ac is a triterpenoid saponin found predominantly in soybeans (Glycine max). Saponins are glycosides with a distinctive foaming characteristic, and soyasaponins are known for their diverse biological activities. This compound, in particular, has garnered attention for its potential health benefits, including anti-inflammatory and anti-carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of soyasaponin Ac in soybeans involves several enzymatic steps. Key enzymes such as glycosyltransferases play a crucial role in attaching sugar moieties to the aglycone backbone. The process begins with the formation of soyasapogenol, which is then glycosylated to form soyasaponins .
Industrial Production Methods: Industrial extraction of this compound typically involves the use of solvents such as ethanol or methanol. Ultrasound-assisted extraction has been shown to be effective in isolating soyasaponins from soybean hypocotyls . This method is preferred due to its efficiency and simplicity compared to conventional extraction techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Soyasaponin Ac undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis can break down this compound into its aglycone and sugar components. Oxidation reactions can modify the aglycone structure, potentially altering its biological activity .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Glycosylation: Enzymatic glycosylation using glycosyltransferases.
Major Products:
Hydrolysis: Soyasapogenol and sugar moieties.
Oxidation: Modified aglycone structures with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a natural surfactant and emulsifying agent.
Biology: Investigated for its role in plant defense mechanisms and allelopathy.
Medicine: Exhibits anti-inflammatory, anti-carcinogenic, and cholesterol-lowering effects.
Wirkmechanismus
Soyasaponin Ac exerts its effects through multiple molecular pathways. It modulates the toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) signaling pathways, leading to reduced inflammation . Additionally, it influences lipid metabolism by decreasing cholesterol levels and inhibiting the formation of atherosclerotic plaques .
Vergleich Mit ähnlichen Verbindungen
Soyasaponin Ac is part of a larger family of soyasaponins, which include soyasaponin Aa, Ab, and Af. While all soyasaponins share a similar aglycone structure, their sugar moieties and biological activities can vary significantly . For instance:
Soyasaponin Aa: Known for its anti-inflammatory properties.
Soyasaponin Ab: Exhibits anti-carcinogenic effects.
Soyasaponin Af: Primarily involved in plant defense mechanisms.
This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential health benefits .
Eigenschaften
Molekularformel |
C67H104O32 |
|---|---|
Molekulargewicht |
1421.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85)/t26-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41+,42-,43-,44-,45+,46+,47-,48+,49-,50+,51+,52-,53+,54-,55+,57-,58-,59-,60+,61-,63+,64-,65+,66+,67+/m0/s1 |
InChI-Schlüssel |
ZWQKNJJAVDRYFR-KGVVPESCSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC([C@H]([C@H]8O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


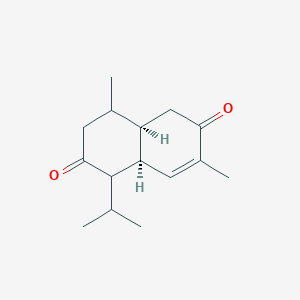
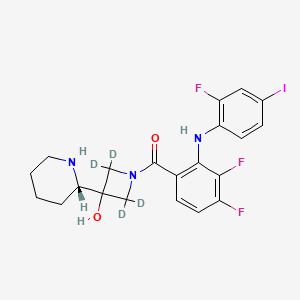
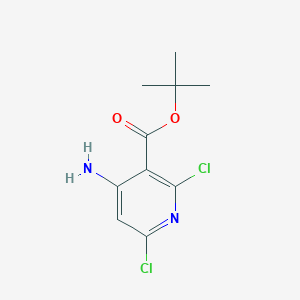
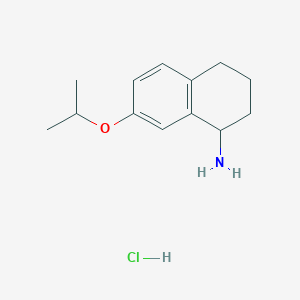
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
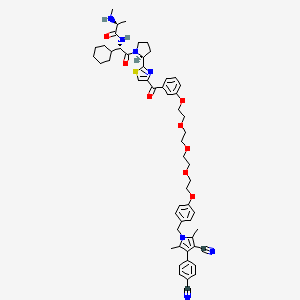
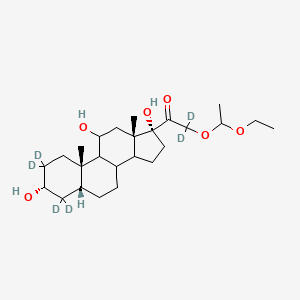
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
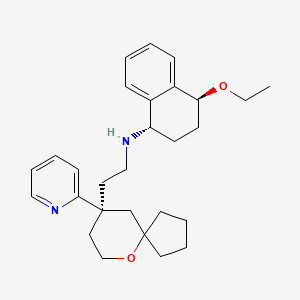
![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)
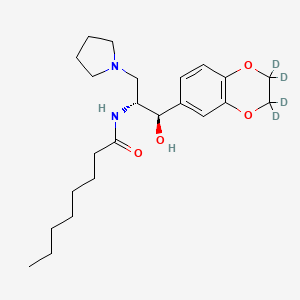
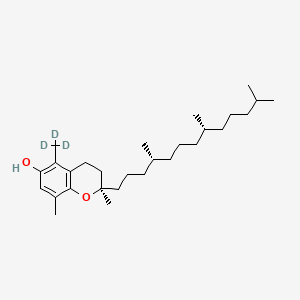
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
